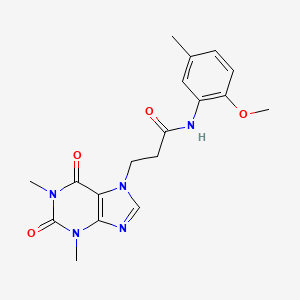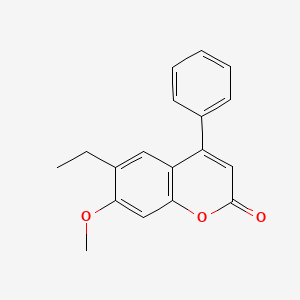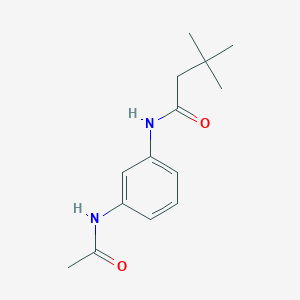
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions:
Amide Formation: The final step involves the formation of the amide bond between the purine derivative and the N-(2-methoxy-5-methylphenyl)propanamide moiety. This is typically achieved through a coupling reaction using reagents such as carbodiimides or other activating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound shows promise as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases related to purine metabolism.
Industry: It can be used in the production of specialty chemicals and as a building block for advanced materials.
作用機序
The mechanism by which 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with enzymes involved in purine metabolism, leading to inhibition or modulation of their activity. Additionally, it may bind to specific receptors, triggering downstream signaling pathways that result in various biological effects.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.
Uniqueness
Compared to these similar compounds, 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide is unique due to its specific substitution pattern and the presence of the N-(2-methoxy-5-methylphenyl)propanamide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
特性
分子式 |
C18H21N5O4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C18H21N5O4/c1-11-5-6-13(27-4)12(9-11)20-14(24)7-8-23-10-19-16-15(23)17(25)22(3)18(26)21(16)2/h5-6,9-10H,7-8H2,1-4H3,(H,20,24) |
InChIキー |
NWZNLICAROGPPI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(dimethylamino)methyl]-3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B11159285.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11159301.png)
![methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11159305.png)
![ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11159311.png)

![trans-4-[({2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11159320.png)
![[1-({[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11159325.png)
![1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11159333.png)
methanone](/img/structure/B11159336.png)

![8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159350.png)
![(2S)-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11159352.png)
![(2S)-3-(1H-indol-3-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]propanoic acid](/img/structure/B11159356.png)
![2-chloro-N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B11159359.png)
